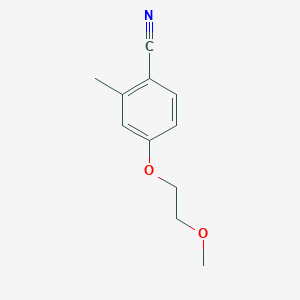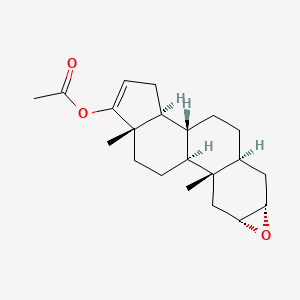
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate is a synthetic steroid derivative. This compound is characterized by its unique epoxy group at the 2,3 position and an acetate group at the 17 position. It is a member of the androstane family, which is known for its significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate typically involves multiple steps. The starting material is often androst-16-en-17-ol, which undergoes epoxidation at the 2,3 position using a peracid such as m-chloroperbenzoic acid (mCPBA). The resulting epoxide is then acetylated at the 17 position using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of this compound.
化学反应分析
Types of Reactions
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of (2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism.
相似化合物的比较
Similar Compounds
Androst-16-en-17-ol: The parent compound without the epoxy and acetate groups.
Androst-16-en-17-one: A ketone derivative with different biological activities.
2,3-Epoxy-androst-16-en-17-ol: Lacks the acetate group but retains the epoxy group.
Uniqueness
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate is unique due to its specific structural modifications, which confer distinct biological properties. The presence of both the epoxy and acetate groups enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
[(1S,2S,4R,6S,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadec-14-en-15-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-12(22)23-19-7-6-15-14-5-4-13-10-17-18(24-17)11-21(13,3)16(14)8-9-20(15,19)2/h7,13-18H,4-6,8-11H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
InChI 键 |
XMUJPIDSOJTMMS-VTBMCCKRSA-N |
手性 SMILES |
CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)O5)C)C |
规范 SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


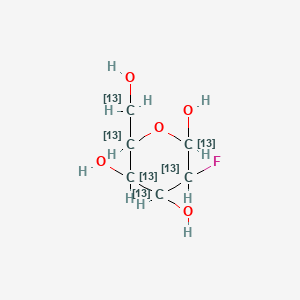
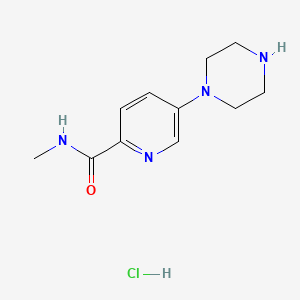
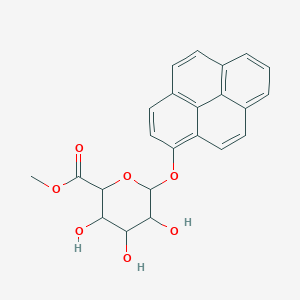

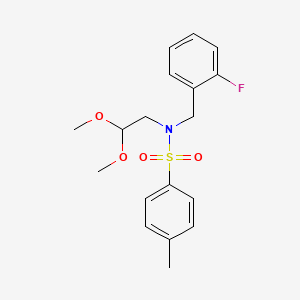
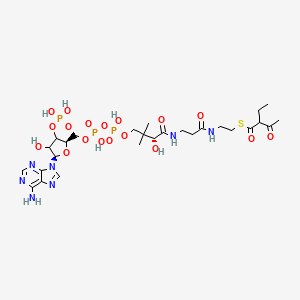
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
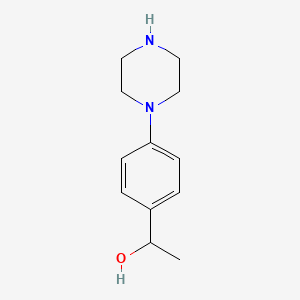
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)

![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
